N1-Methyl vs. N1-Phenyl: Biological Activity Divergence
Direct comparative screening of 1-methyl versus 1-phenyl substituted pyrazolo[3,4-b]pyridine derivatives demonstrated divergent cardiovascular activity profiles. 1-Methyl substituted derivatives produced hypotension in cats at 20 mg/kg, whereas the corresponding 1-phenyl analogs exhibited distinct circulatory effects at equivalent dosing [1]. This N1-substituent-dependent pharmacological differentiation is supported by class-level SAR observations in A1 adenosine receptor antagonist series, where the N1 substitution pattern directly influences receptor binding conformation and stereoselectivity, with R-enantiomers of certain substituted derivatives showing sevenfold higher affinity than S-enantiomers [2]. The 1-methyl substitution of the target compound (CAS 2942-45-2) provides a defined electronic and steric environment at the N1 position, establishing a baseline for SAR expansion that cannot be replicated by unsubstituted or alternative N1-substituted analogs.
| Evidence Dimension | N1-substituent effect on biological activity profile |
|---|---|
| Target Compound Data | 1-Methyl substituted pyrazolo[3,4-b]pyridine derivatives: hypotension at 20 mg/kg in feline model |
| Comparator Or Baseline | 1-Phenyl substituted pyrazolo[3,4-b]pyridine derivatives: distinct circulatory activity profile at equivalent dosing |
| Quantified Difference | Qualitative divergence in cardiovascular activity; enantiomeric R vs S difference of sevenfold in receptor affinity for related series |
| Conditions | In vivo feline model; bovine A1 adenosine receptor binding assay |
Why This Matters
Procurement of the specific 1-methyl derivative ensures consistency in the starting point for SAR campaigns, as N1 substitution directly alters target binding conformation and downstream biological readout.
- [1] Kuczyński, L., et al. Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I. 3-(3′-Morpholino-2′-hydroxypropoxy)-7-9 as well as 3-16 derivatives of 1-methyl and 1-phenyl pyrazo-[3,4-b]-pyridines. Acta Poloniae Pharmaceutica, 1981. View Source
- [2] Tuccinardi, T., et al. Substituted pyrazolo[3,4-b]pyridines as potent A1 adenosine antagonists: synthesis, biological evaluation, and development of an A1 bovine receptor model. ChemMedChem, 2008, 3(6), 898-913. View Source
